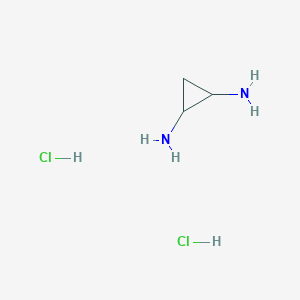

Cyclopropane-1,2-diamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclopropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.2ClH/c4-2-1-3(2)5;;/h2-3H,1,4-5H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZISQGOINGERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance and Stereochemical Diversity of Cyclopropane Diamines

The core of cyclopropane-1,2-diamine's utility lies in the distinct geometry of the cyclopropane (B1198618) ring. This small, highly strained ring system, with C-C-C bond angles constrained to approximately 60 degrees, imparts significant conformational rigidity. Unlike more flexible backbones such as those in ethylenediamine (B42938) or even the larger trans-1,2-diaminocyclohexane, the substituents on a cyclopropane ring are held in well-defined spatial arrangements. This rigidity is a highly desirable trait in the design of chiral ligands and catalysts, as it can lead to more predictable and highly selective stereochemical control in chemical transformations. sigmaaldrich.comnih.gov

The substitution of two amine groups on adjacent carbons of the cyclopropane ring gives rise to a rich stereochemical diversity. Two primary diastereomers exist: cis and trans.

trans-Cyclopropane-1,2-diamine : In this isomer, the two amino groups are located on opposite faces of the cyclopropane ring. This configuration is chiral and exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-cyclopropane-1,2-diamine and (1S,2S)-cyclopropane-1,2-diamine.

cis-Cyclopropane-1,2-diamine : Here, the two amino groups are on the same face of the ring. This isomer possesses an internal plane of symmetry, making it an achiral meso compound.

This stereochemical variation allows for the systematic tuning of ligand architecture for specific catalytic applications. The dihydrochloride (B599025) salts of these isomers are the common commercial and laboratory forms, providing enhanced stability.

| Property | (trans)-Cyclopropane-1,2-diamine Dihydrochloride | cis-Cyclopropane-1,2-diamine Dihydrochloride |

|---|---|---|

| Molecular Formula | C₃H₁₀Cl₂N₂ nih.gov | C₃H₁₀Cl₂N₂ |

| Molecular Weight | 145.03 g/mol nih.gov | 145.03 g/mol |

| IUPAC Name | (1R,2R)-cyclopropane-1,2-diamine;dihydrochloride nih.gov | (1S,2R)-cyclopropane-1,2-diamine;dihydrochloride |

| Chirality | Chiral (Exists as a pair of enantiomers) | Achiral (meso compound) |

| Parent Compound CID | 12446102 nih.gov | 12446101 |

Historical Context and Evolution of Research on Chiral Diamine Scaffolds

Enantioselective and Diastereoselective Synthetic Routes

The precise control of stereochemistry is paramount in the synthesis of chiral cyclopropane-1,2-diamines. Methodologies to achieve this can be broadly categorized into the formation of carbon-nitrogen bonds on a pre-existing scaffold or the construction of the cyclopropane ring itself.

Catalytic Asymmetric Synthesis of 1,2-Diamines from Precursors

A prominent strategy for the synthesis of chiral 1,2-diamines involves the catalytic asymmetric manipulation of various nitrogen-containing precursors. nih.govbohrium.com These methods focus on the enantioselective formation of one or more carbon-nitrogen bonds.

The catalytic asymmetric ring-opening of meso-aziridines with nitrogen nucleophiles is a highly effective method for producing chiral 1,2-diamines. rsc.org This desymmetrization strategy allows for the creation of two distinct amino groups. For instance, the ring-opening of meso-aziridines with trimethylsilyl (B98337) azide, catalyzed by various chiral complexes, can yield azidoamine products with high enantiomeric excess (ee), which are readily converted to the corresponding 1,2-diamines. rsc.org Similarly, the ring-opening of azabenzonorbornadienes with amines, another desymmetrization approach, provides access to diaminotetralines. rsc.org

A notable example involves the use of a chiral Mg(OTf)₂/N,N′-dioxide complex as a catalyst in the reaction of an N-(2-picolinoyl)aziridine with aniline, which affords the corresponding diamine in 97% yield and 95% ee. rsc.org Another approach utilizes a Ti(OtBu)₄/(R)-binol catalyst for the ring-opening of meso-aziridines with anilines. rsc.org

Direct hydroamination of allylic amines and enamines, as well as the diamination of alkenes, represent atom-economical routes to 1,2-diamines. nih.govrsc.org Catalytic asymmetric diamination of carbon-carbon double bonds is a particularly significant strategy for accessing enantioenriched 1,2-diamines. rsc.org These reactions can proceed through various mechanisms, including two-electron redox pathways involving catalysts based on palladium, iodine, or selenium, and one-electron radical mechanisms under copper or iron catalysis. rsc.org

A recently developed strategy provides access to 1,2-, 1,3-, and 1,4-amido azides, which serve as orthogonally protected diamines. acs.org This method relies on the copper-catalyzed diazidation of alkenes, cyclopropanes, and cyclobutanes, promoted by copper thiophene-2-carboxylate (B1233283) (CuTc) in the presence of an oxidant and trimethylsilyl azide. acs.org The resulting α-amino azides can then be selectively substituted by various carbon nucleophiles in a one-pot fashion. acs.org

Cyclopropanation Reactions for Diamine Precursors

An alternative to forming C-N bonds on an existing molecule is the construction of the cyclopropane ring itself from precursors that already contain the necessary nitrogen functionalities or can be easily converted to them.

Transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds is a powerful and widely used method for synthesizing cyclopropane rings. wikipedia.orgbeilstein-journals.org Rhodium carboxylate complexes are common catalysts for these transformations, which involve the generation of a metal carbene intermediate that then reacts with an alkene. wikipedia.org The use of chiral rhodium catalysts, such as Rh₂(S-DOSP)₄, enables highly enantioselective cyclopropanations. wikipedia.org

Recent advancements have also highlighted the use of cobalt catalysts for the asymmetric cyclopropanation of alkenes with gem-dichloroalkanes, which are proposed to form a cationic carbenoid species similar to the Simmons-Smith reagent. researchgate.net Furthermore, iron-based catalysts have been employed in the diamination of alkenes, which can be a pathway to diamine precursors. rsc.org The choice of metal and ligand is crucial for controlling the stereoselectivity of the cyclopropanation.

| Catalyst System | Alkene Type | Key Features | Reference |

|---|---|---|---|

| Rhodium(II) Carboxylates (e.g., Rh₂(OAc)₄, Rh₂(S-DOSP)₄) | Electron-rich, neutral, and electron-poor olefins | Broad substrate scope; chiral versions allow for high enantioselectivity. | wikipedia.org |

| Cobalt Complexes | Monosubstituted, 1,1-disubstituted, and internal alkenes | Uses gem-dichloroalkanes as carbene precursors; provides high enantioselectivity. | researchgate.net |

| Copper Iodide (CuI) | Terminal alkenes (aromatic and aliphatic) | Used with fluorinated carbene precursors under mild conditions. | beilstein-journals.org |

The Simmons-Smith reaction is a classic and versatile method for cyclopropanation, utilizing a zinc-copper couple and diiodomethane (B129776) to convert alkenes into cyclopropanes stereospecifically. nih.govthermofisher.com A significant advantage of this reaction is the directing effect observed with substrates containing Lewis basic groups, such as hydroxyl groups in allylic alcohols, which can lead to high diastereoselectivity. researchgate.netethz.ch

Modifications to the original Simmons-Smith protocol have expanded its utility. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) and diiodomethane, often results in higher reactivity, especially with electron-rich olefins. nih.govethz.ch The Charette asymmetric cyclopropanation is a "reagent-controlled" method that can achieve high stereoselectivity. researchgate.net Furthermore, the first asymmetric cyclopropanation of allylic alcohols using gem-dizinc carbenoids has been reported, yielding 1,2,3-substituted cyclopropanes with excellent enantio- and diastereoselectivities. nih.gov

| Reagent System | Key Features | Reference |

|---|---|---|

| Zn-Cu couple and CH₂I₂ | Stereospecific conversion of alkenes; compatible with many functional groups. | nih.govthermofisher.com |

| Et₂Zn and CH₂I₂ (Furukawa modification) | Increased reactivity, particularly with electron-rich alkenes. | nih.govethz.ch |

| Charette Asymmetric Cyclopropanation | "Reagent-controlled" method for high stereoselectivity. | researchgate.net |

| gem-Dizinc Carbenoids | Enables asymmetric cyclopropanation of allylic alcohols with high stereoselectivity. | nih.gov |

Intramolecular Cyclization Approaches

The formation of the cyclopropane ring is a cornerstone of synthesizing the diamine's core structure. While various cyclopropanation methods exist, intramolecular cyclization offers a powerful strategy for constructing this strained ring system. wikipedia.org These approaches involve forming the final ring from a single precursor molecule, often providing excellent control over stereochemistry.

A notable strategy involves the modular synthesis of cyclopropane-fused N-heterocycles from unsaturated amines. nih.gov This process proceeds through a sequence of acylation, an intramolecular (3+2) cycloaddition, and subsequent fragmentation. nih.gov By reacting an unsaturated amine with a novel α-diazo acylating agent, an α-diazo amide intermediate is formed, which then undergoes an intramolecular cyclopropanation. nih.gov This method is operationally simple and tolerates a wide range of functional groups, allowing for the creation of complex molecular scaffolds. nih.gov In some cases, the entire sequence can be performed in a one-pot procedure, streamlining the synthesis significantly. nih.gov

Another general principle of intramolecular cyclization involves using primary haloalkanes that contain appropriately placed electron-withdrawing groups. wikipedia.org When treated with a strong base, a carbanion is generated, which then cyclizes via a 3-exo-trig mechanism, displacing the halide to form the cyclopropane ring. wikipedia.org

Derivatization and Functionalization Strategies

Once the cyclopropane-1,2-diamine scaffold is obtained, its utility is greatly expanded through derivatization and functionalization. The two primary amine groups serve as handles for a wide array of chemical modifications.

N-Alkylation and N-Acylation Reactions for Modified Diamine Derivatives

The nucleophilic nature of the two amino groups in the cyclopropane-1,2-diamine scaffold makes them amenable to N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a diverse range of substituents, which in turn modulates the steric and electronic properties of the molecule.

N-Alkylation: This reaction involves the addition of an alkyl group to one or both nitrogen atoms. By carefully controlling the stoichiometry of the reagents and the reaction conditions, the process can be directed to achieve either mono- or di-substitution. A variety of alkylating agents can be employed, including alkyl halides and cyclopropylcarbinols. researchgate.net

N-Acylation: This involves the reaction of the diamine with an acylating agent, such as an acyl chloride or anhydride, to form an amide linkage. This is a key step in the synthesis of many complex molecules and can be used to introduce a wide variety of functional groups. nih.gov

These derivatization reactions are crucial for tuning the molecule's properties for specific applications, such as ligand development or as intermediates in the synthesis of larger, more complex target molecules.

Scaffold Manipulation for Novel Chiral Ligand and Receptor Synthesis

The rigid, well-defined three-dimensional structure of the cyclopropane-1,2-diamine backbone makes it an attractive scaffold for the design of novel chiral ligands and receptors. nih.gov Its stereochemical features are particularly valuable in asymmetric catalysis and molecular recognition.

The synthesis of chiral, cyclopropane-based phosphorus/sulfur ligands has been demonstrated for use in palladium-catalyzed allylic alkylation reactions. nih.gov By modifying the substituents on the core diamine scaffold, ligands can be optimized to provide high yields and excellent enantioselectivity in catalytic processes. nih.gov

Furthermore, the cyclopropane scaffold can be extensively manipulated to create diverse molecular libraries for drug discovery and medicinal chemistry. nih.govrochester.edu For example, cyclopropyl (B3062369) ketones derived from the core structure can be transformed into other functionalized scaffolds, such as cyclopropyl-1,2-diketones or by undergoing condensation reactions with reagents like phenylenediamine to yield complex cyclopropane-containing quinoxalines. nih.gov This chemoenzymatic approach, combining biocatalysis with chemical synthesis, allows for the generation of a wide collection of optically active and structurally diverse cyclopropane-containing building blocks. nih.govrochester.edu

Resolution Methods for Enantiopure Cyclopropane-1,2-diamine Dihydrochloride

Since many applications, particularly in asymmetric catalysis and pharmaceuticals, require enantiomerically pure compounds, the resolution of racemic cyclopropane-1,2-diamine is a critical process. wikipedia.orgyoutube.com Chiral resolution is the separation of a racemic mixture into its individual enantiomers. wikipedia.org

The most common method for resolving amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This process involves the following steps:

Salt Formation: The racemic diamine (a base) is reacted with an enantiomerically pure chiral acid, known as a chiral resolving agent. libretexts.org

Separation: This reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by fractional crystallization. wikipedia.orgwisc.edu

Liberation: After separation, the desired diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure amine. wikipedia.org

Another powerful technique for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC). nih.gov This method utilizes a chiral stationary phase (CSP) within the chromatography column. As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, causing them to travel at different rates and elute separately, thus achieving resolution. nih.gov

Below is a summary of common resolution methods and agents.

| Method | Principle | Examples of Resolving Agents / Columns |

| Diastereomeric Salt Crystallization | Reaction of a racemic base with a single enantiomer of a chiral acid to form diastereomeric salts with different solubilities, allowing for separation via crystallization. wikipedia.org | (+)-Tartaric acid, (-)-Malic acid, Brucine, (S)-1-(1-naphthyl)ethylamine. libretexts.orgwisc.eduacs.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation as they pass through the column. nih.gov | Chiralcel OD, Chiralcel OJ. nih.gov |

The choice of resolving agent and solvent system is often determined empirically by screening a variety of combinations to find the conditions that provide the best separation and yield of the desired enantiomer. acs.org

Formation of Metal-Diamine Complexes

As a bidentate ligand, cyclopropane-1,2-diamine coordinates to metal centers through the lone pairs of its two nitrogen atoms, forming a stable chelate ring. This chelation is fundamental to its role in forming a wide variety of metal complexes.

Cyclopropane-1,2-diamine and its derivatives are effective chelating agents for a broad spectrum of transition metals. The formation of these complexes is crucial for their application in catalysis and materials science. For instance, diamine ligands readily form stable complexes with metals such as copper, which is significant in the development of catalysts and radiopharmaceuticals. nih.govacs.orgresearchgate.netrsc.orgnih.gov The coordination chemistry with platinum(II) and palladium(II) is also well-explored, often forming square-planar complexes. nih.govnih.govresearchgate.netrsc.orgmdpi.com Studies on analogous diamines like 1,2-diaminocyclohexane show robust complex formation with Pt(II), indicating similar behavior for the cyclopropane counterpart. researchgate.net

Complexes with rhodium and iridium are particularly relevant for asymmetric catalysis, including C-H functionalization and transfer hydrogenation. nih.govnih.govacs.orgcapes.gov.br The synthesis of chiral Cp(x) complexes with Rh(I) and Ir(I) highlights the importance of the ligand in creating a specific stereochemical environment at the metal center. nih.gov Similarly, magnesium and zinc complexes supported by diamine-derived ligands have been synthesized and are noted for their catalytic activity, such as in ring-opening polymerization. nih.govnih.govnih.govrsc.orgmdpi.com The interaction with Mg and Zn is also of interest due to the metals' ability to activate C-C bonds in strained rings. nih.gov While specific studies on every listed metal with the parent cyclopropane-1,2-diamine are not exhaustively documented in single sources, the general principles of diamine chelation and the documented reactivity with key metals like Cu, Pt, Pd, Rh, Ir, Mg, and Zn confirm its versatile coordination behavior.

| Metal Ion | Typical Geometry | Relevant Applications & Findings | Reference |

|---|---|---|---|

| Cu(II) | Distorted Octahedral / Square-planar | Catalysis for cyclopropanation and allylic oxidation; development of radiopharmaceuticals. acs.orgnih.gov | acs.orgnih.gov |

| Pt(II) / Pd(II) | Square-planar | Anticancer drug development (analogues); catalysts for cross-coupling and C-H activation. nih.govnih.govrsc.org | nih.govnih.govrsc.org |

| Rh(I) / Ir(I) | Square-planar / Octahedral | Asymmetric C-H functionalization, hydrogenation, and cyclopropanation reactions. nih.govnih.govacs.org | nih.govnih.govacs.org |

| Mg(II) / Zn(II) | Tetrahedral / Octahedral | Catalysts for ring-opening polymerization; activation of C-C bonds in strained rings. nih.govnih.govnih.gov | nih.govnih.govnih.gov |

| Co(II) | Octahedral | Studied in comparison to other first-row transition metals for complex stability. | nih.gov |

The defining feature of cyclopropane-1,2-diamine is the significant ring strain inherent to its three-membered carbocyclic framework. researchgate.net This strain, estimated to be around 27-28 kcal/mol, arises from two main factors: angle strain and torsional strain. utexas.edumasterorganicchemistry.com

Angle Strain : The internal C-C-C bond angles are compressed to 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbon. utexas.edulibretexts.org This forces the C-C bonding orbitals to have greater p-character and overlap at an angle, resulting in weaker "bent" bonds.

Torsional Strain : The hydrogens on adjacent carbon atoms are fully eclipsed, further increasing the molecule's potential energy. utexas.edu

This high ring strain profoundly impacts the stability and geometry of its metal complexes. The rigid cyclopropane backbone locks the two amine groups into a fixed spatial relationship (either cis or trans), which in turn dictates the chelation bite angle and the geometry of the resulting metallacycle. This conformational rigidity can enhance the stability of the resulting complex compared to more flexible acyclic diamines where entropy losses upon chelation are greater.

Furthermore, the high strain energy makes the C-C bonds of the cyclopropane ring susceptible to cleavage, a process known as C-C activation. wikipedia.org Studies with metals like magnesium and zinc show that the relief of ring strain can be a thermodynamic driving force for reactions, although the activation barrier for such processes is also critical. nih.gov This unique reactivity, driven by ring strain, sets cyclopropane-based ligands apart from their less-strained five- and six-membered ring counterparts like cyclopentane (B165970) and cyclohexane, which are comparatively unreactive. utexas.edumasterorganicchemistry.comlibretexts.org

| Cycloalkane | Internal C-C-C Angle | Ideal sp³ Angle | Approx. Ring Strain (kcal/mol) | Reference |

|---|---|---|---|---|

| Cyclopropane | 60° | 109.5° | ~27.6 | utexas.edumasterorganicchemistry.com |

| Cyclobutane (B1203170) | ~90° | 109.5° | ~26.3 | masterorganicchemistry.com |

| Cyclopentane | ~108° | 109.5° | ~6.5 | |

| Cyclohexane (Chair) | ~109.5° | 109.5° | ~0 | utexas.edu |

Stereoelectronic effects describe how the spatial arrangement of orbitals (stereochemistry) influences electronic properties and reactivity. In cyclopropane-1,2-diamine complexes, these effects are pronounced. The unique hybridization of the carbon atoms in the cyclopropane ring (often described by the Walsh orbital model) results in bonding orbitals with high p-character that have electron density concentrated outside the C-C internuclear axes. This gives the cyclopropane ring electronic properties somewhat similar to a double bond. researchgate.net

This electronic character influences how the ligand interacts with a metal center. The strained ring can participate in electronic interactions with the metal, beyond the primary N-donor chelation. For example, computational studies on related systems show that electron density can be donated from the C-C bonds of the cyclopropane ring to an electropositive metal center like Mg. nih.gov This interaction stabilizes the complex and can influence the catalytic activity of the metal.

The rigid stereochemistry of the diamine substituents is also critical. The fixed trans or cis orientation of the amino groups creates a well-defined and predictable chiral environment around the metal. This rigidity is essential for effective stereochemical communication during an asymmetric catalytic reaction, as it minimizes the number of possible transition states and enhances enantioselectivity. nih.govwikipedia.org Evidence for stereoelectronic effects has been shown to be transmissible across a cluster surface, indicating that electronic modifications to a ligand can have a global impact on the reactivity of the resulting complex. nih.gov

Rational Design Principles for High-Performance Catalytic Ligands

The cyclopropane-1,2-diamine scaffold is an excellent starting point for the rational design of high-performance ligands for asymmetric catalysis. Its rigidity and well-defined stereochemistry provide a robust platform that can be systematically modified to optimize catalytic outcomes.

A key strategy in asymmetric catalysis is the use of C2-symmetric chiral ligands. nih.govwikipedia.org These ligands possess a two-fold rotational axis of symmetry but lack a plane of symmetry, rendering them chiral. The symmetry is highly advantageous because it reduces the number of possible diastereomeric transition states in a catalytic cycle, which often leads to higher enantioselectivity. nih.govwikipedia.org

The trans-cyclopropane-1,2-diamine unit is an ideal backbone for constructing C2-symmetric ligands. By attaching identical chiral or prochiral groups to each of the two nitrogen atoms, a C2-symmetric molecule is created. The rigidity of the cyclopropane ring ensures that the symmetry is maintained and that the chiral information is effectively transmitted to the catalytic center. Many "privileged ligands," which are effective for a wide range of reactions, possess C2 symmetry. nih.gov Examples of successful C2-symmetric ligands derived from cyclopropane frameworks include bis(oxazolines) and PHOX (phosphinooxazoline) ligands, which have been used in copper-catalyzed Diels-Alder reactions and palladium-catalyzed asymmetric Heck reactions, respectively. nih.gov

Once the basic C2-symmetric scaffold is established, the performance of the ligand can be fine-tuned by modulating its steric and electronic properties. nih.govnih.gov This is achieved by altering the substituents attached to the diamine core.

Steric Tuning : By introducing bulky groups on the ligand, the space around the metal center can be precisely controlled. This steric hindrance can block certain reaction pathways or favor a specific orientation of the substrate, thereby enhancing regio- or enantioselectivity. nih.gov For example, in PHOX ligands, the size of the groups on the phosphorus atom and the oxazoline (B21484) ring can be varied to create a chiral pocket that selectively binds one enantiomer of a substrate.

Electronic Tuning : The electronic properties of the metal center can be adjusted by using electron-donating or electron-withdrawing groups on the ligand. nih.gov This modification alters the Lewis acidity or redox potential of the metal catalyst, which can have a dramatic effect on reaction rates and selectivity. For instance, using ligands with different electronic characteristics can influence the outcome of cycloaddition reactions catalyzed by gold(I) complexes. nih.gov

This modular approach, where the steric and electronic properties can be adjusted systematically, is a cornerstone of modern catalyst design and has led to the development of highly efficient and selective catalysts based on the cyclopropane-1,2-diamine framework for a variety of important chemical transformations. nih.govresearchgate.net

Coordination Chemistry and Chiral Ligand Development

Bifunctional Catalyst Design Considerations

The rational design of bifunctional catalysts is a cornerstone of modern asymmetric synthesis, aiming to orchestrate a cooperative activation of both the nucleophile and the electrophile within a single molecular entity. mdpi.commdpi.com This approach often involves the strategic placement of both a Lewis acidic site and a Lewis basic or Brønsted basic site onto a chiral scaffold. The rigid and stereochemically defined backbone of cyclopropane-1,2-diamine (B3368750) makes it an intriguing, though not yet extensively explored, platform for the development of such catalysts.

The primary considerations for designing bifunctional catalysts from cyclopropane-1,2-diamine dihydrochloride (B599025) revolve around leveraging its unique structural and stereochemical properties. The trans-configuration, in particular, imposes a rigid, non-chelatING geometry on the two amino groups. This has significant implications for catalyst design, as the diamine is more likely to act as a bridging ligand between two metal centers or to have one amine functionalized as a catalytic site while the other serves as an anchoring point or a second, spatially distant, active site.

Key design principles for bifunctional catalysts incorporating a cyclopropane-1,2-diamine scaffold include:

Scaffold Rigidity and Stereocontrol: The cyclopropane (B1198618) ring offers a conformationally constrained backbone. This rigidity is advantageous as it reduces the number of possible transition states in a catalytic cycle, which can lead to higher enantioselectivity. The fixed spatial relationship between the two amino groups is a critical parameter in positioning the catalytic functionalities.

Dual Activation Sites: A successful bifunctional catalyst must possess two distinct functionalities. In the context of a cyclopropane-1,2-diamine derivative, one amine could be modified to act as a Brønsted base or a hydrogen-bond donor (e.g., as a thiourea (B124793) or sulfonamide), while the other could be part of a metal-coordinating moiety (a Lewis acid) or another organic catalytic group. mdpi.com The design must ensure that these two sites can operate in concert to stabilize the transition state of the desired reaction.

Spatial Arrangement of Catalytic Groups: The distance and orientation between the two functional groups on the cyclopropane ring are crucial. In the trans-isomer, the functional groups are positioned on opposite faces of the ring. This arrangement can be exploited in reactions where the catalyst needs to bridge two reacting species or to create a well-defined chiral pocket.

Modularity in Synthesis: The synthesis of such catalysts should ideally be modular, allowing for the systematic variation of both the acidic and basic components to fine-tune the catalyst's activity and selectivity for a specific transformation. nih.gov This often involves a stepwise functionalization of the two amino groups of the cyclopropane-1,2-diamine.

While research specifically detailing bifunctional catalysts derived from cyclopropane-1,2-diamine is still emerging, the principles can be extrapolated from studies on analogous chiral diamines, such as 1,2-diaminocyclohexane. For instance, bifunctional thiourea catalysts derived from chiral diamines have proven effective in a range of asymmetric transformations by activating the electrophile through hydrogen bonding with the thiourea moiety and the nucleophile via the basic tertiary amine.

Research Findings

Although direct research on bifunctional catalysts from cyclopropane-1,2-diamine is limited, related studies on asymmetric cyclopropanation and reactions using bifunctional organocatalysts provide valuable insights. For example, asymmetric [2+1] cyclopropanation reactions have been successfully catalyzed by chiral bifunctional phosphonium (B103445) salts, which create a chiral environment for the reaction and afford products with high yields and stereoselectivities. researchgate.netrsc.org These systems demonstrate the power of bifunctional catalysis in controlling complex stereochemical outcomes.

In one study, a range of bifunctional organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine were synthesized and tested in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com The results highlighted the significant impact of the electronic properties of the substituents on the catalyst's performance.

| Catalyst (Amide Derivative) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Unsubstituted Benzamide | 86 | 32 |

| Pentafluorobenzamide | 83 | 32 |

| 2-Naphthamide | 75 | 29 |

| 1-Naphthamide | 72 | 25 |

These findings underscore the importance of systematic modification of the catalyst structure to optimize both conversion and enantioselectivity. The introduction of electron-withdrawing or sterically demanding groups can significantly influence the catalyst's interaction with the substrates in the transition state.

Another relevant area of research is the development of bifunctional catalysts for direct syngas conversion. While mechanistically different, these studies emphasize the role of proximity and the balance between two active sites (e.g., a metal oxide for methanol (B129727) synthesis and a zeolite for its conversion to olefins) in achieving high selectivity for the desired product. rsc.org The design of these catalysts often involves creating a composite material where the two components are in close contact, a principle that is also applicable to molecular bifunctional catalysts.

The development of bifunctional catalysts from cyclopropane-1,2-diamine dihydrochloride represents a promising, yet challenging, area of research. The unique structural features of this diamine offer the potential for the creation of novel and highly selective catalysts for asymmetric synthesis.

Applications in Asymmetric Catalysis

Asymmetric Cyclopropanation Reactions Catalyzed by Cyclopropane-1,2-diamine (B3368750) Derived Systems

Catalytic asymmetric cyclopropanation is a powerful method for the synthesis of optically active cyclopropane (B1198618) derivatives, which are important structural motifs in numerous natural products and pharmaceuticals. researchgate.netnih.gov Systems derived from chiral diamines, including those analogous to cyclopropane-1,2-diamine, have been effectively employed as ligands for metal catalysts in these transformations.

The effectiveness of a catalyst is often judged by its ability to handle a wide range of substrates while maintaining high levels of stereoselectivity. In asymmetric cyclopropanation, both the enantiomeric excess (ee), which measures the excess of one enantiomer over the other, and the diastereomeric ratio (dr), which indicates the preference for one diastereomer, are crucial metrics.

Copper and cobalt complexes bearing chiral ligands are commonly used for these reactions. For instance, copper(I) complexes with C2-symmetric bi(oxazoline) ligands, which share the vicinal diamine motif with cyclopropane-1,2-diamine, have been shown to catalyze the cyclopropanation of olefins with diazoacetates. psu.edu The steric and electronic properties of the substituents on the chiral ligand can significantly influence the enantioselectivity, with ee values exceeding 98% being achieved under optimized conditions. researchgate.net Similarly, cobalt(II) complexes with chiral porphyrin-based ligands have been used for the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate, affording cyclopropane succinimidyl esters in high yields and with excellent diastereo- and enantioselectivity. organic-chemistry.org These esters can then be converted to a variety of chiral cyclopropyl (B3062369) carboxamides. psu.eduorganic-chemistry.org

The substrate scope for these reactions is broad, encompassing both electron-rich and electron-deficient olefins. organic-chemistry.org For example, cobalt-catalyzed cyclopropanation is effective for monosubstituted, (Z)-1,2-disubstituted, and 1,1-disubstituted alkenes, although it is sensitive to the steric properties of the alkene. nih.gov

Below is a table summarizing the performance of representative chiral diamine-derived catalyst systems in asymmetric cyclopropanation reactions.

| Catalyst System | Olefin Substrate | Diazo Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Cu(I)-Bi(oxazoline) | 1,1-Diphenylethylene | Ethyl diazoacetate | - | up to 79% | psu.edu |

| Cu(II)-Schiff Base | Styrene | Ethyl diazoacetate | trans/cis up to 70:30 | up to 98% | researchgate.net |

| Co(II)-Porphyrin | Styrene | Succinimidyl diazoacetate | >99:1 | 99% | organic-chemistry.org |

| Co(II)-Porphyrin | 1-Hexene | Succinimidyl diazoacetate | >99:1 | 98% | organic-chemistry.org |

| Co(II)-Porphyrin | 2-Vinylnaphthalene | Succinimidyl diazoacetate | >99:1 | 99% | organic-chemistry.org |

| Co(II)-PDI | 1,3-Diene | 2,2-Dichloropropane | - | up to 97% | nih.gov |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the reaction, the auxiliary is removed, having imparted its chirality to the product. In the context of cyclopropanation, chiral auxiliaries attached to the olefin can control the facial selectivity of the carbene addition. For example, α,β-unsaturated amides derived from chiral auxiliaries like camphorpyrazolidinone have been used in diastereoselective cyclopropanation reactions with sulfur ylides. chemrxiv.org The stereochemical outcome is dictated by the chiral auxiliary, which shields one face of the double bond, directing the incoming ylide to the opposite face. chemrxiv.org

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis. acs.org Chiral primary-secondary diamines, which are structurally related to cyclopropane-1,2-diamine, have been used as organocatalysts in the asymmetric cyclopropanation of cinnamone derivatives with stabilized sulfonium (B1226848) ylides. mdpi.com In these reactions, the chiral diamine activates the substrate through the formation of a chiral iminium ion, which then reacts with the ylide in a stereocontrolled manner.

The mechanism of transition metal-catalyzed cyclopropanation has been the subject of extensive study. For reactions involving diazo compounds, the generally accepted first step is the reaction of the metal complex with the diazo compound to form a metal-carbene intermediate. This highly reactive species then transfers the carbene group to the olefin. nih.govutdallas.edu

Two main pathways are considered for the carbene transfer step: a concerted mechanism and a stepwise mechanism. In the concerted pathway, the two new carbon-carbon bonds are formed in a single transition state. researchgate.net A stepwise mechanism involves the formation of a metallacyclobutane intermediate, which then undergoes reductive elimination to form the cyclopropane ring and regenerate the catalyst. researchgate.net Computational studies on rhodium(I) catalyzed cyclopropanation with a chelating imine-functionalized NHC ligand have suggested that a stepwise mechanism via a metallacyclobutane intermediate is favored. researchgate.net

In some systems, particularly those involving cobalt catalysts and gem-dihaloalkanes as carbene precursors, a radical mechanism has been proposed. nih.gov This pathway involves a Co(II)/Co(I) catalytic cycle where the Co(I) species initiates a radical chlorine abstraction from the gem-dihaloalkane. nih.gov The characterization of intermediates in these catalytic cycles is challenging but crucial for understanding and optimizing the reactions. Spectroscopic techniques and computational modeling are often employed to gain insights into the structure and reactivity of these transient species. utdallas.edu

Asymmetric Hydrogenation and Transfer Hydrogenation of Prochiral Ketones

Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones are fundamental reactions for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. nih.govrsc.org Ruthenium complexes bearing chiral diamine ligands, particularly N-sulfonylated 1,2-diamines, have proven to be highly effective catalysts for these transformations. semanticscholar.org These catalysts operate through a metal-ligand bifunctional mechanism, where both the metal center and the amine ligand participate in the hydrogen transfer process. nih.gov

The substrate scope of these reactions is broad, including a variety of aromatic and heteroaromatic ketones. nih.govrsc.org High enantioselectivities, often exceeding 99% ee, have been achieved for a wide range of substrates. nih.govrsc.org

The following table presents representative examples of asymmetric hydrogenation and transfer hydrogenation of prochiral ketones using ruthenium catalysts with chiral diamine ligands.

| Catalyst System | Ketone Substrate | Hydrogen Source | Yield | Enantiomeric Excess (ee) | Reference |

| Ru(II)-TsDPEN | Acetophenone | HCOOH/NEt3 | - | 97% | researchgate.net |

| Ru(II)-Cinchona NNP | Acetophenone | H2 | >99% | 99.8% | nih.gov |

| Ru(II)-Cinchona NNP | 2-Acetylpyridine | H2 | >99% | 99.9% | nih.gov |

| Ru(II)-Cinchona NNP | 2-Acetylfuran | H2 | >99% | 99.1% | nih.gov |

| Ru(II)-Cinchona NNP | 1-Tetralone | H2 | >99% | 99.5% | nih.gov |

| Ir(III)-Polymeric Diamine | 2',4'-Dichloroacetophenone | HCOOH/NEt3 | 98% (6 cycles) | 99% | nih.gov |

Asymmetric Carbon-Nitrogen and Carbon-Carbon Bond Forming Reactions

The aza-Mannich and aza-Henry reactions are important carbon-carbon bond-forming reactions that provide access to chiral β-amino carbonyl compounds and β-nitro amines, respectively. acs.org These products are versatile synthetic intermediates for the preparation of 1,2-diamines and other valuable molecules. nih.govrsc.orgrsc.org

While direct examples of cyclopropane-1,2-diamine dihydrochloride (B599025) being used in these reactions are not prevalent in the reviewed literature, chiral diamine-metal complexes have shown great promise, particularly in the aza-Henry reaction. Copper(II) complexes with chiral diamine ligands have been demonstrated to be highly efficient catalysts for the asymmetric Henry reaction between aldehydes and nitroalkanes, affording β-nitro alcohols with excellent enantioselectivities (up to >99% ee). mdpi.comresearchgate.net These catalyst systems have also been successfully applied to the aza-Henry reaction of N-Boc ketimines with nitroalkanes, yielding β-nitroamines with high yields and enantioselectivities. researchgate.net The success of these chiral 1,2-diamine based catalysts provides a strong indication that derivatives of cyclopropane-1,2-diamine could also be effective in these transformations.

The following table summarizes the results for the asymmetric aza-Henry reaction catalyzed by a chiral diamine-copper complex.

| Catalyst System | Aldehyde/Imine Substrate | Nitroalkane | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Diamine-Cu(OAc)2 | Benzaldehyde | Nitromethane | 94% | 92% | mdpi.com |

| Chiral Diamine-Cu(OAc)2 | 1-Naphthaldehyde | Nitromethane | 98% | 96% | mdpi.com |

| Chiral Diamine-Cu(OAc)2 | Cyclohexanecarboxaldehyde | Nitromethane | 90% | 90% | mdpi.com |

| Cu(II)-Chiral N4 Ligand | Isatin-derived N-Boc ketimine | Nitromethane | up to 84% | up to 99% | researchgate.net |

| Cu(II)-Chiral N4 Ligand | Isatin-derived N-Boc ketimine | Nitroethane | - | up to 98% | researchgate.net |

Cyclopropane-1,2-diamine Dihydrochloride: A Focus on Asymmetric Catalysis

This compound serves as a crucial building block in the field of asymmetric catalysis. Its rigid, C2-symmetric scaffold, once appropriately derivatized, provides a powerful platform for the synthesis of chiral ligands. These ligands are instrumental in a variety of stereoselective transformations, enabling the synthesis of enantiomerically enriched products. This article explores the application of catalysts derived from cyclopropane-1,2-diamine in specific areas of asymmetric synthesis.

Chiral ligands derived from cyclopropane-1,2-diamine have been investigated in several types of asymmetric reactions. The inherent conformational rigidity of the cyclopropane ring makes it an attractive backbone for the design of ligands that can create a well-defined chiral environment around a metal center, thus enabling high levels of stereocontrol.

The catalytic asymmetric coupling of imines is a powerful method for the synthesis of chiral 1,2-diamines, which are important structural motifs in many biologically active compounds and chiral ligands. acs.orgrsc.orgbrandeis.eduresearchgate.net Reductive coupling reactions, particularly those involving imines, offer a direct route to these valuable products from readily available starting materials. acs.orgnih.govnih.govrsc.org

While a variety of chiral ligands have been successfully employed in these transformations, detailed research findings specifically documenting the use of ligands derived from this compound in imine coupling and reductive coupling processes are not extensively reported in the surveyed literature. The development of chiral catalysts for these reactions often involves the use of other classes of chiral diamines or phosphine (B1218219) ligands. acs.orgrsc.orgnih.gov For instance, copper-catalyzed reductive couplings of azadienes with imines have been shown to be highly effective in producing anti-1,2-diamines with high enantioselectivity using bis(phosphine) ligands. wikipedia.orgbohrium.com Similarly, enantioselective reductive couplings of imines have been achieved using chiral diboron (B99234) templates. umn.edu

Future research may explore the potential of cyclopropane-1,2-diamine-based ligands in these important C-C and C-N bond-forming reactions.

Annulation and ring-closing reactions are fundamental strategies in organic synthesis for the construction of cyclic molecules. Asymmetric versions of these reactions, particularly cycloadditions, provide efficient access to complex chiral scaffolds. mdpi.com

The application of chiral catalysts derived from this compound in annulation and ring-closing methodologies is an area with potential for development. While the literature describes numerous asymmetric annulation reactions, such as [3+2] and [4+3] cycloadditions, these are often catalyzed by other types of chiral ligands and metal complexes. beilstein-journals.orgnih.gov For example, palladium-catalyzed [3+2] cycloadditions of vinylcyclopropanes with nitroalkenes have been developed using chiral bis(tert-amine) ligands, and nickel-catalyzed [3+3] cycloadditions of cyclopropanes with nitrones have utilized trisoxazoline ligands. beilstein-journals.orgnih.gov

The unique stereochemical properties of cyclopropane-1,2-diamine suggest that its derivatives could serve as effective ligands in controlling the stereochemical outcome of various annulation strategies. However, specific examples and detailed research findings on their use in these methodologies are not prominent in the available scientific literature.

The desymmetrization of meso compounds is a powerful strategy for the synthesis of chiral molecules. nih.govorganic-chemistry.orgresearchgate.netresearchgate.netnih.gov This approach involves the selective reaction of one of two enantiotopic functional groups in a prochiral meso substrate, leading to the formation of a chiral product. Chiral catalysts, including those derived from C2-symmetric diamines, have been shown to be effective in promoting these transformations with high enantioselectivity. organic-chemistry.org

The desymmetrization of meso-diols and meso-anhydrides are two well-studied examples of this strategy. While direct catalytic applications of this compound itself are not extensively detailed, the principles of desymmetrization using other chiral C2-symmetric diamines and their derivatives provide a strong indication of its potential in this area. organic-chemistry.org

Desymmetrization of meso-Diols:

The enantioselective acylation of meso-diols is a common method for their desymmetrization. organic-chemistry.orgresearchgate.netnih.gov This reaction is often catalyzed by chiral nucleophilic catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP). Research has shown that C2-symmetric chiral PPY (pyrrolidinopyridine) catalysts can effectively promote the asymmetric desymmetrization of meso-diols. organic-chemistry.org For example, the desymmetrization of meso-1,2-cyclohexanediol has been achieved using such catalysts, although the enantioselectivity can be dependent on the catalyst structure and reaction conditions. organic-chemistry.org

While specific data tables for cyclopropane-1,2-diamine catalyzed desymmetrization of meso-diols are not available in the searched literature, the general success of other C2-symmetric catalysts highlights the potential of this scaffold.

Desymmetrization of meso-Anhydrides:

The catalytic, enantioselective alcoholysis of cyclic meso-anhydrides is another important desymmetrization reaction that yields valuable chiral monoesters. nih.gov These reactions are often catalyzed by chiral amines or amino alcohols. Modified cinchona alkaloids, for instance, have been shown to be highly effective catalysts for the desymmetrization of a wide range of monocyclic, bicyclic, and tricyclic meso-anhydrides with excellent enantioselectivity. nih.gov The mechanism is believed to involve the formation of a chiral acylammonium intermediate or a general base-catalyzed pathway where the catalyst activates the alcohol nucleophile. organic-chemistry.org

A study on the catalytic desymmetrization of cyclic anhydrides using modified cinchona alkaloids demonstrated high yields and enantiomeric excesses (ee) for various substrates. The results from this study are summarized in the table below, illustrating the effectiveness of this class of chiral amine catalysts.

| Anhydride Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| cis-Cyclohexane-1,2-dicarboxylic anhydride | (DHQD)2AQN | Ether | -20 | >95 | 97 |

| cis-Cyclopentane-1,2-dicarboxylic anhydride | (DHQD)2AQN | Ether | -20 | >95 | 95 |

| 2,3-Dimethylsuccinic anhydride | (DHQD)2AQN | Ether | -20 | >95 | 98 |

| Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | (DHQD)2AQN | Ether | -20 | >95 | 96 |

Data sourced from a study on cinchona alkaloid-catalyzed desymmetrization of anhydrides. nih.gov

The high levels of enantioselectivity achieved with these C2-symmetric catalysts underscore the potential utility of ligands derived from cyclopropane-1,2-diamine in similar transformations. The rigid cyclopropane backbone could enforce a specific conformation in the catalyst-substrate complex, leading to high stereochemical control.

Computational and Theoretical Investigations of Cyclopropane 1,2 Diamine Dihydrochloride and Its Complexes

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure Analysis

The high strain energy of the three-membered ring significantly affects the electronic distribution, leading to unique orbital mixing patterns that are not observed in less strained cyclic diamines. The carbon-carbon bonds within the cyclopropane (B1198618) ring are often described as "bent" or "banana" bonds, bent outwards from the center of the ring, which results in weaker C-C bonds compared to typical alkanes and contributes to its higher reactivity. dalalinstitute.com The presence of two amino groups in a trans configuration introduces further electronic complexity through their electron-donating properties.

Energy decomposition analysis coupled with natural orbital for chemical valence (EDA-NOCV) on various cyclopropane derivatives has provided deeper insights into the bonding. nih.gov These analyses suggest that the formation of the C-C bonds in the cyclopropane ring can be modeled as interactions between a singlet olefin fragment and an excited singlet carbene fragment, resulting in dative covalent bonds. nih.gov This model helps to rationalize the reactivity and physical properties of this strained ring system.

A comparative analysis between the trans and cis isomers of cyclopropane-1,2-diamine (B3368750) dihydrochloride (B599025) highlights significant differences in their electronic and geometric properties, which are elucidated by computational methods.

| Property | trans-Isomer | cis-Isomer | Reference |

|---|---|---|---|

| Nitrogen-Nitrogen Distance | ~3.81 Å | ~2.93 Å | |

| Coordination Mode | Bridging | Chelating | |

| Crystal System | Monoclinic | Triclinic | |

| Hydrogen Bonding | Extended Networks | Compact Clusters |

Mechanistic Elucidation of Catalytic Reactions and Stereoselectivity Origin

Computational studies, especially DFT, are crucial for elucidating the mechanisms of catalytic reactions involving complexes of cyclopropane-1,2-diamine and its derivatives. These ligands are used in various transition metal-catalyzed reactions, and understanding the reaction pathways is key to controlling their outcomes. researchgate.netresearchgate.netnih.gov

One major area of investigation is the stereoselective cyclopropanation of olefins. researchgate.netunl.ptnih.gov DFT calculations have been used to clarify the mechanism and the origin of diastereoselectivity in reactions catalyzed by various metals and even metal-free catalysts like tris(pentafluorophenyl)borane. nih.gov For instance, in a borane-catalyzed reaction between aryldiazodiacetate and styrene, calculations identified the most probable reaction mechanism, where the catalyst binds to an oxygen atom, followed by the elimination of a nitrogen molecule. nih.gov This N2 removal was identified as the rate-limiting step. The high diastereoselectivity was attributed to the steric hindrance between the styrene's aryl group and the bulky catalyst, combined with favorable π-π stacking interactions, which lowers the energy of the preferred transition state. nih.gov

Similarly, in hemoprotein-catalyzed cyclopropanation reactions, mechanistic studies have revealed a complex interplay between productive and unproductive pathways. utdallas.edu Computational analyses have helped to characterize key steps, such as the formation of a heme-bound diazo complex and the rate-determining nature of carbene formation. utdallas.edu

Another significant application is in understanding ring-opening reactions of cyclopropane derivatives. The combination of experimental results with detailed DFT studies has shed light on the mechanisms governing the regio- and stereoselectivity of these transformations. nih.gov For example, in the tandem Heck-cyclopropane ring-opening reaction, investigations revealed the dual roles of a hydroxyl group in directing the reaction's outcome. nih.gov DFT has also been used to support mechanisms involving the formation of benzylic copper intermediates followed by stereoretentive cyclization. researchgate.net

| Catalytic System | Reaction Type | Mechanistic Insight from Computation | Reference |

|---|---|---|---|

| Palladium Complexes | Tandem Heck–Ring-Opening | Elucidated the dual roles of hydroxyl groups in controlling regio- and stereoselectivity. | nih.gov |

| Copper Complexes | Aminative Cyclization | Supported a mechanism proceeding through a stereoretentive cyclization of a benzylic copper intermediate. | researchgate.net |

| Myoglobin (B1173299) (Hemoprotein) | Cyclopropanation | Identified the rate-determining step as carbene formation and characterized competing off-cycle intermediates. | utdallas.edu |

| Tris(pentafluorophenyl)borane | Cyclopropanation | Determined the origin of diastereoselectivity based on steric hindrance and π-π stacking in the transition state. | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

The molecule also experiences high torsional strain due to the eclipsed conformation of its hydrogen atoms. dalalinstitute.com These combined strains make the cyclopropane ring significantly more reactive than corresponding acyclic alkanes. dalalinstitute.com

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including their conformational changes. scienceopen.com For cyclopropane derivatives, MD simulations can provide insights into their dynamic behavior in different environments, such as in explicit solvent. For example, MD simulations have been employed to study the photodecarbonylation of cyclopropenones in water, revealing the mechanism of bond-breaking events on an ultrafast timescale. nih.gov Such simulations allow researchers to sample the conformational space and calculate thermodynamical properties related to the molecule's flexibility and interactions. scienceopen.com

Ligand-Target Binding Interactions and Molecular Recognition Studies

The geometry of cyclopropane-1,2-diamine dihydrochloride fundamentally dictates its interactions as a ligand. Computational and crystallographic studies reveal that the trans and cis isomers exhibit entirely different coordination behaviors. The trans-isomer, with its amino groups positioned on opposite sides of the cyclopropane ring, has a nitrogen-to-nitrogen distance of approximately 3.81 Å. This separation prevents it from acting as a typical chelating ligand, which binds to a metal center through two donor atoms simultaneously. Instead, it is forced to adopt bridging coordination modes, linking two or more metal centers.

In contrast, the cis-isomer has both amino groups on the same face of the ring, resulting in a much shorter nitrogen-to-nitrogen distance of about 2.93 Å. This proximity is ideal for chelation, allowing it to function as a conventional bidentate ligand. This fundamental difference in binding mode significantly impacts the types of metal complexes and supramolecular structures each isomer can form.

Molecular recognition studies also consider the specific hydrogen bonding patterns that stabilize the dihydrochloride salt. Strong ionic interactions occur between the protonated amino groups (N-H+) and the chloride counterions (Cl-). In a catalytic context, computational studies have been used to investigate the binding of cyclopropane-derived reagents to the active sites of enzymes. For example, in myoglobin-catalyzed reactions, the formation of specific intermediates, such as a heme-bound carbene adduct, has been characterized, providing a detailed picture of the ligand-target interactions during the catalytic cycle. utdallas.edu

Advanced Spectroscopic and Structural Characterization of Cyclopropane 1,2 Diamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of cyclopropane (B1198618) derivatives and assigning their relative stereochemistry. The highly strained, three-membered ring of cyclopropane creates a unique electronic environment that results in characteristic chemical shifts and coupling constants.

Research Findings: The protons and carbons of the cyclopropane ring exhibit unusual upfield chemical shifts in NMR spectra due to the ring-current effect. docbrown.infodocbrown.info For the parent cyclopropane molecule, the protons resonate at approximately 0.22 ppm, and the carbons resonate at about -2.9 ppm, values significantly lower than those for analogous acyclic alkanes. docbrown.info When substituents like amino groups are introduced, as in cyclopropane-1,2-diamine (B3368750), these shifts move downfield, but their characteristic upfield nature relative to other cyclic systems remains a key identifying feature.

The relative stereochemistry (cis or trans) of the diamine is determined primarily through the analysis of vicinal proton-proton coupling constants (³JHH). In cyclopropane systems, the coupling constant between cis protons is typically larger than that for trans protons. dtic.mil This difference allows for unambiguous assignment of the diastereomers.

Furthermore, advanced 2D NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to confirm stereochemical assignments. wordpress.com A NOESY experiment detects through-space interactions between protons; a cross-peak between the two protons attached to the substituted carbons would be expected for the cis isomer, where these protons are on the same face of the ring, while such an interaction would be absent or very weak in the trans isomer. NMR is also critical during synthesis for the identification and characterization of reaction intermediates, ensuring the desired stereochemical pathway is being followed.

Table 1: Representative ¹H and ¹³C NMR Data for Cyclopropane-1,2-diamine Systems Note: Exact chemical shifts (δ) are dependent on the solvent and whether the compound is a free base or a salt like the dihydrochloride (B599025).

| Nucleus | Group | Typical Chemical Shift (δ) ppm | Key Features and Interpretation |

|---|---|---|---|

| ¹H | Methine (CH-N) | 2.5 - 3.5 | Protons attached to the carbons bearing the amino groups. Their chemical shift and multiplicity are highly informative for stereochemical assignment. |

| ¹H | Methylene (CH₂) | 0.8 - 1.5 | Protons of the CH₂ group in the cyclopropane ring. Their shifts are distinctly upfield. |

| ¹³C | Methine (C-N) | 30 - 40 | Carbons bonded to the nitrogen atoms. |

X-ray Crystallography for Absolute Configuration Determination and Complex Structures

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline solid, including its absolute configuration. springernature.com For chiral molecules like the enantiomers of trans-cyclopropane-1,2-diamine, this technique provides incontrovertible proof of their stereochemistry.

Research Findings: To determine the absolute configuration of an enantiomerically pure compound such as (1R,2R)-cyclopropane-1,2-diamine dihydrochloride, single-crystal X-ray diffraction is utilized. The method relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase. nih.gov This effect, particularly when using specific X-ray wavelengths, breaks Friedel's law, leading to measurable intensity differences between Bijvoet pairs (reflections h,k,l and -h,-k,-l). researchgate.net The analysis of these differences allows for the assignment of the correct absolute structure. The Flack parameter is a critical value refined during the structure solution that indicates whether the determined absolute configuration is correct; a value close to zero for a known enantiomer confirms the assignment. nih.gov

Chiral molecules must crystallize in one of the 65 non-centrosymmetric space groups. ed.ac.uk The crystal structure of (trans)-cyclopropane-1,2-diamine dihydrochloride reveals the rigid geometry imposed by the three-membered ring and the trans orientation of the two ammonium (B1175870) groups. This technique also elucidates intermolecular interactions, such as hydrogen bonding between the ammonium groups and the chloride counter-ions, which stabilize the crystal lattice.

Table 2: Illustrative Crystallographic Data for a Cyclopropane-1,2-diamine Dihydrochloride Crystal

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₃H₁₀Cl₂N₂ | The molecular formula of the compound. oakwoodchemical.com |

| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at 90° angles. |

| Space Group | P2₁2₁2₁ | A common non-centrosymmetric space group for chiral molecules. ed.ac.uk |

| a, b, c (Å) | 5.8, 9.5, 12.1 | The lengths of the unit cell axes. |

| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Advanced Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC with Chiral Columns)

While NMR and X-ray crystallography define the structure of a compound, chiral chromatography is the primary technique for determining its enantiomeric purity or enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used method for this purpose. researchgate.net

Research Findings: The separation of enantiomers is achieved by creating a chiral environment where the two enantiomers can form transient, diastereomeric complexes with the CSP, leading to different retention times. nih.gov For primary amines like cyclopropane-1,2-diamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are highly effective. mdpi.comsigmaaldrich.com For instance, the enantiomeric resolution of trans-1,2-disubstituted cyclopropanes has been successfully achieved using columns like Chiralcel OD. nih.gov

The separation mechanism relies on a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte and the chiral selector. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like 2-propanol, is crucial for optimizing the separation by modulating these interactions. nih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric purity of a sample can be accurately quantified. This assessment is vital in fields like asymmetric synthesis and pharmaceutical development, where the biological activity of a compound often resides in a single enantiomer.

Table 3: Typical HPLC Method for Enantiomeric Purity Assessment of trans-Cyclopropane-1,2-diamine

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiralcel® OD-H or similar polysaccharide-based CSP | Provides the chiral environment necessary for separation. nih.gov |

| Mobile Phase | Hexane / 2-Propanol / Diethylamine (e.g., 80:20:0.1 v/v/v) | The solvent system that carries the sample through the column. The alcohol modifier and basic additive are adjusted to optimize resolution and peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the analysis time. |

| Temperature | 25 °C | Maintained constant to ensure reproducible retention times. |

| Detection | UV at 210 nm (or derivatization for fluorescence) | Monitors the eluting compounds. Primary amines may require derivatization for sensitive detection. |

| Injection Volume | 10 µL | The amount of sample introduced onto the column. |

Role As a Chiral Building Block in Complex Molecular Synthesis

Precursor for Biologically Active Compounds and Pharmaceutical Intermediates (General Applications)

The unique structural and electronic properties of the cyclopropane (B1198618) ring have generated considerable interest in its use for synthesizing biologically active compounds. The rigidity of the cyclopropane structure can lead to improved binding to biological targets, increased metabolic stability, and other desirable pharmaceutical properties. nih.gov Cyclopropane-1,2-diamine (B3368750) dihydrochloride (B599025) serves as a key starting material for a variety of these compounds.

The diamine functionality allows for the construction of more complex molecules, including those with known biological activities such as antimicrobial and antifungal properties. nih.gov For instance, cyclopropane-containing compounds are integral to several pharmaceuticals, including the antiviral drug Grazoprevir and the antiplatelet agent Ticagrelor. nih.govnih.gov The incorporation of the cyclopropane motif is a strategy to enhance the potency and pharmacokinetic profiles of drug candidates. nih.gov

Research has demonstrated the synthesis of various bioactive molecules from cyclopropane derivatives. For example, 1-phenylcyclopropane carboxamide derivatives have been shown to inhibit the proliferation of human myeloid leukaemia cell lines. nih.gov Furthermore, the introduction of amide and aryl groups into a cyclopropane structure has been explored to create new compounds with potential antibacterial and antifungal activities. nih.gov The 1,2-diamine unit, in a broader context, is a recurring motif in many biologically active compounds and is a key component in the synthesis of chiral organocatalysts. researchgate.net The enzymatic synthesis of chiral cyclopropane building blocks is also an emerging strategy, allowing for the creation of diverse molecules for drug discovery. nih.gov

Table 1: Examples of Biologically Active Compounds Derived from or Related to Cyclopropane Precursors

| Compound Class | Biological Activity | Reference |

|---|---|---|

| 1-Phenylcyclopropane Carboxamides | Antiproliferative (human myeloid leukaemia) | nih.gov |

| Amide derivatives of cyclopropane | Antibacterial, Antifungal | nih.gov |

| Grazoprevir | Antiviral (Hepatitis C) | nih.govnih.gov |

| Ticagrelor | Antiplatelet | nih.gov |

Synthesis of Spirocyclic and Other Strained Ring Systems

The high ring strain of cyclopropane, a consequence of its 60° bond angles, is a key feature that can be harnessed in chemical synthesis. masterorganicchemistry.com While the C-C bonds in unsubstituted cyclopropane are relatively inert, the presence of donor and acceptor groups can significantly activate the ring, making it susceptible to ring-opening reactions under mild conditions. mdpi.com This reactivity is exploited in the synthesis of more complex cyclic and spirocyclic systems.

Spirocyclic compounds, which contain two rings connected by a single atom, are of significant interest in medicinal chemistry. The synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones has been achieved through the cyclopropanation of 3-methyleneindolin-2-ones. rsc.org Some of these spiro compounds have demonstrated promising anticancer activity against various human cancer cell lines. rsc.org

The synthesis of strained ring systems often utilizes the inherent energy of the cyclopropane ring as a driving force for reactions. nih.gov Formal cycloadditions that proceed via the homolytic opening of strained rings are a powerful method for creating sp3-rich ring systems, which are increasingly sought after in medicinal chemistry. nih.gov Natural products containing strained cyclopropane and cyclobutane (B1203170) rings often exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and antiviral effects, further motivating the synthesis of such structures. researchgate.net The development of methods to construct these strained systems is an active area of research.

Integration into Peptidomimetics and Conformationally Constrained Ligands

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. The rigid cyclopropane scaffold is an excellent tool for creating conformationally constrained peptidomimetics. nih.gov By replacing a portion of a native peptide with a trisubstituted cyclopropane, it is possible to lock the resulting pseudopeptide into a specific conformation that corresponds to its biologically active shape. nih.gov

This approach has been successfully used to develop inhibitors of matrix metalloproteinases, a class of enzymes involved in various physiological and pathological processes. nih.gov The cyclopropane-derived peptidomimetics can pre-organize the molecule into the desired conformation for binding to the enzyme's active site. nih.gov

The use of noncanonical amino acids, including those containing cyclopropane rings, is a growing trend in medicinal chemistry for fine-tuning the properties of therapeutic peptides. nih.gov These cyclopropane amino acids can enforce specific side-chain orientations, which can lead to increased enzymatic stability and receptor selectivity. nih.gov The synthesis of such conformationally restricted ligands is crucial for designing highly specific drugs.

Utility in Advanced Material Science Precursors

The application of chiral building blocks is expanding beyond pharmaceuticals into the realm of advanced materials. The self-assembly of chiral molecules can lead to the formation of highly ordered, functional materials. While the direct use of Cyclopropane-1,2-diamine dihydrochloride in this context is an emerging area, the principles of supramolecular chemistry suggest its potential. The programmed stereochemistry of building blocks can direct the formation of specific macrocyclic structures. nih.gov

Enzymatic methods are being developed to produce diverse chiral cyclopropane building blocks. nih.gov These building blocks, which can be derivatized through reactions like Suzuki-Miyaura coupling, offer a pathway to new materials. nih.gov This biocatalytic approach avoids the need for expensive and reactive chemical catalysts and reduces waste, making it an attractive method for generating molecular diversity for applications in materials science. nih.gov The unique three-dimensional structure and chirality of cyclopropane derivatives make them interesting candidates for the development of novel polymers, liquid crystals, and other advanced materials where molecular recognition and ordered assembly are key.

Emerging Trends and Future Research Directions

Development of Next-Generation Asymmetric Catalysts

The conformationally rigid cyclopropyl (B3062369) backbone is a prized feature in the design of chiral ligands and organocatalysts for asymmetric synthesis. beilstein-journals.org The fixed spatial orientation of the amino groups in cyclopropane-1,2-diamine (B3368750) derivatives allows for the creation of well-defined chiral environments, which are essential for inducing high levels of enantioselectivity.

Future research is directed at creating catalysts with enhanced activity, broader substrate compatibility, and higher stereocontrol. One promising avenue is the synthesis of novel phosphanyl-oxazoline (PHOX) ligands that incorporate a chiral cyclopropane (B1198618) backbone. beilstein-journals.org These ligands have shown great potential in palladium-catalyzed asymmetric reactions, such as the Heck reaction, by effectively suppressing product isomerization and achieving high enantioselectivities. beilstein-journals.org Mechanistic and crystallographic studies are being used to rationally design optimal ligand structures for specific transformations. beilstein-journals.org

Another area of development involves bifunctional organocatalysts. Researchers are developing noncovalent bifunctional organocatalysts that utilize a chiral 1,2-diamine scaffold, such as a derivative of cyclopropane-1,2-diamine, combined with a hydrogen-bond donor moiety. mdpi.com These catalysts can simultaneously activate both the nucleophile and the electrophile, enabling complex transformations like the Michael addition with significant control over the stereochemical outcome. mdpi.com While initial results with some scaffolds have shown modest enantioselectivity, they provide a foundation for developing more effective catalysts through further derivatization and optimization. mdpi.com

Enzyme-catalyzed reactions, or biocatalysis, represent a burgeoning field for creating chiral cyclopropanes. nih.govrochester.edu Engineered enzymes, such as variants of myoglobin (B1173299) and cytochrome P450, can catalyze cyclopropanation with exceptional levels of diastereo- and enantioselectivity (>99% de and ee). rochester.edu This chemoenzymatic strategy allows for the synthesis of a diverse library of chiral cyclopropane scaffolds from various vinylarene and diazoketone substrates. rochester.edu

| Catalyst/Ligand Type | Reaction | Key Features | Reported Selectivity | Reference |

|---|---|---|---|---|

| Cyclopropane-based PHOX Ligands | Intermolecular Asymmetric Heck Reaction | Conformationally rigid backbone, suppresses isomerization. | High enantioselectivities. | beilstein-journals.org |

| Chiral 1,2-Diamine Organocatalysts | Michael Addition | Bifunctional activation (H-bond donor and Lewis base). | Up to 41% ee (with cyclohexane-1,2-diamine backbone). | mdpi.com |

| Engineered Myoglobin Biocatalyst | Olefin Cyclopropanation | High stereoselectivity, broad substrate scope. | >99% de and ee. | rochester.edu |

| Chiral Dirhodium Tetracarboxylate Catalysts | Asymmetric Cyclopropanation | Effective for donor/acceptor carbenes, high diastereoselectivity. | 86% to >99% ee. | nih.gov |

Exploration of New Reaction Pathways and Substrate Classes

The inherent ring strain and unique electronic properties of cyclopropane derivatives make them versatile intermediates for exploring novel reaction pathways. Research is actively pursuing the ring-opening of cyclopropanes to generate reactive species and the expansion of substrate scope in cyclopropanation reactions.

A significant trend is the use of organocatalysis to activate cyclopropanes in new ways. nih.govacs.org For instance, a novel activation mode involves the in situ generation of a reactive donor-acceptor cyclopropane intermediate from cyclopropylacetaldehydes and an aminocatalyst. nih.govacs.org This enamine-based activation facilitates highly stereoselective formations of cyclobutanes, functionalizing typically inert sites on the cyclopropane ring. nih.govacs.org This strategy has been successfully applied to synthesize biologically relevant spirocyclobutaneoxindoles. acs.org

Cascade reactions that build molecular complexity in a single step are also a major focus. An efficient intermolecular cascade cyclization of conjugated dieneimines with α-halomalonates has been developed to synthesize functionalized cyclopentenes. acs.org This process proceeds through a sequence involving a cyclopropane intermediate, which undergoes ring-opening and subsequent intramolecular cyclization. acs.org Similarly, modular approaches are being designed for the synthesis of complex cyclopropane-fused N-heterocycles from unsaturated amines and α-diazo acylating agents, which are valuable scaffolds in medicinal chemistry. nih.gov

The substrate scope for cyclopropanation is continually being broadened. researchgate.netresearchgate.net Studies are demonstrating the viability of a wide range of alkenes, dienes, trienes, and diazoalkanes in organocatalytic cyclopropanation reactions. researchgate.net Furthermore, chemoenzymatic methods are expanding the range of compatible substrates to include various vinylarenes and α-aryl/α-alkyl diazoketones, which were previously challenging. rochester.edu

| Reaction Pathway | Key Intermediate | Product Type | Catalyst/Conditions | Reference |